molecular formula C13H24O3 B13757905 Butyl prop-2-enoate;1-ethenoxy-2-methylpropane CAS No. 26354-08-5

Butyl prop-2-enoate;1-ethenoxy-2-methylpropane

Cat. No.: B13757905
CAS No.: 26354-08-5
M. Wt: 228.33 g/mol
InChI Key: WRFXMQVMJBFTLL-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate (CAS 141-32-2), also known as n-butyl acrylate, is an acrylate ester derived from acrylic acid and 1-butanol. It is a clear, colorless liquid with a sharp odor, widely used in coatings, adhesives, sealants, and plastics due to its ability to enhance flexibility and impact resistance .

1-Ethenoxy-2-methylpropane corresponds to n-butyl methacrylate (CAS 97-88-1), the methacrylate analog of butyl acrylate. It is structurally distinguished by a methyl group at the α-position of the acrylate moiety, which confers higher thermal stability and rigidity to polymers derived from it .

Properties

CAS No.

26354-08-5

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

butyl prop-2-enoate;1-ethenoxy-2-methylpropane

InChI

InChI=1S/C7H12O2.C6H12O/c1-3-5-6-9-7(8)4-2;1-4-7-5-6(2)3/h4H,2-3,5-6H2,1H3;4,6H,1,5H2,2-3H3

InChI Key

WRFXMQVMJBFTLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(C)COC=C

Related CAS

26354-08-5

Origin of Product

United States

Preparation Methods

Esterification Reaction (Primary Method)

The most common industrial synthesis of butyl prop-2-enoate (butyl acrylate) involves the esterification of acrylic acid with n-butanol. This reaction is typically catalyzed by strong acids such as sulfuric acid and proceeds through the following steps:

  • Step 1: Protonation of the carbonyl oxygen of acrylic acid to increase electrophilicity.
  • Step 2: Nucleophilic attack by the hydroxyl group of n-butanol on the carbonyl carbon.
  • Step 3: Formation of a tetrahedral intermediate.
  • Step 4: Elimination of water and regeneration of the acid catalyst, yielding butyl prop-2-enoate.

The conditions are carefully controlled, especially temperature, to optimize yield and minimize side reactions such as polymerization or acid-catalyzed degradation.

Polymerization and Copolymerization Considerations

Butyl prop-2-enoate can undergo free radical polymerization initiated by radical sources, forming polymers or copolymers with other monomers like methyl methacrylate, styrene, or vinyl acetate. The presence of 1-ethenoxy-2-methylpropane (vinyl isobutyl ether) can influence polymer properties by introducing ether functionalities, which may be incorporated via copolymerization or post-synthetic modification.

Alternative Synthesis Routes for Acrylic Acid and Esters

Since butyl prop-2-enoate is an ester of acrylic acid, its preparation depends on the availability of acrylic acid. Several industrial methods for acrylic acid production, which indirectly affect the synthesis of butyl prop-2-enoate, include:

  • Acrylonitrile Hydrolysis Method: Acrylonitrile is hydrolyzed to acrylamide sulfate and further processed to acrylic acid.
  • β-Propiolactone Method: Acetic acid or acetone is converted to ketene via pyrolysis at 625–730 °C, which reacts with acetic acid derivatives to form β-propiolactone, then hydrolyzed or esterified to acrylic acid or acrylates.
  • Reppe Methods: These involve reacting acetylene and carbon monoxide with water or alcohols under nickel carbonyl catalysis to produce acrylic acid or esters.
  • Propylene Direct Oxidation: Propylene is oxidized catalytically in the gas phase to acrylic acid, which can be esterified to butyl prop-2-enoate.

Purification Processes

Post-synthesis, butyl prop-2-enoate crude product undergoes purification to remove residual acid catalysts and by-products. A typical purification sequence includes:

  • Extraction: Countercurrent extraction with water removes acid catalysts into the aqueous phase.
  • Neutralization: The organic phase is mixed with liquid alkali to neutralize residual acids.
  • Washing: Further washing in a washing tower removes salts and impurities.
  • Distillation: Final purification by distillation yields high-purity butyl prop-2-enoate.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
Boiling Point 145.9 °C at 760 mmHg
Flash Point 39.4 °C
Vapor Pressure 4.75 mmHg at 25 °C
Density Not specified (butyl acrylate ~0.894 g/mL)
Solubility in Water Low (butyl acrylate ~1.4 g/L at 20 °C)
Appearance Clear colorless liquid

Comprehensive Research Findings and Analysis

  • Catalyst Selection: Sulfuric acid remains the preferred catalyst for esterification due to its strong acidity and availability. However, solid acid catalysts and ion-exchange resins have been explored to reduce corrosion and simplify purification.

  • Reaction Optimization: Temperature control (typically 60–90 °C) is critical to prevent premature polymerization of acrylic acid or butyl acrylate during synthesis. Removal of water during esterification shifts equilibrium toward ester formation.

  • Polymerization Inhibition: To prevent unwanted polymerization during storage and processing, inhibitors such as hydroquinone or phenothiazine are added.

  • Industrial Scale-Up: The direct esterification method is favored industrially for its simplicity and cost-effectiveness. Alternative methods like Reppe or β-propiolactone routes are more complex and less commonly used for butyl acrylate production but may be relevant for acrylic acid precursor synthesis.

  • Copolymerization with Vinyl Ethers: Incorporation of 1-ethenoxy-2-methylpropane units into polymer chains can modify physical properties, such as flexibility and adhesion, expanding application scope in coatings and adhesives.

Chemical Reactions Analysis

Types of Reactions: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Polymerization Applications

1. Coatings and Adhesives
Butyl prop-2-enoate is frequently used in the formulation of coatings and adhesives due to its ability to polymerize and form durable films. Its reactivity allows it to copolymerize with other monomers, enhancing the mechanical properties and adhesion strength of the resulting materials.

A study highlighted the effectiveness of a mixture containing butyl prop-2-enoate in UV-curable systems, demonstrating improved tackiness and adhesion on various substrates such as glass and plastics . The incorporation of this compound into formulations can lead to enhanced performance in applications requiring strong bonding and resistance to environmental factors.

2. Textile Industry
In the textile industry, butyl prop-2-enoate is utilized for producing synthetic fibers and coatings that provide water repellency and durability. The copolymerization with other acrylates results in textiles that maintain their integrity under various conditions while offering comfort and flexibility.

Case Studies

Case Study 1: UV-Curable Coatings
A notable case study investigated the use of butyl prop-2-enoate in UV-curable coatings. The study indicated that when combined with other components like Dopamine acrylamide, it significantly improved adhesion properties on different surfaces. The results were measured using quartz crystal microbalance (QCM) techniques, which confirmed the enhanced surface affinity provided by the butyl prop-2-enoate component .

Case Study 2: Environmental Impact Assessment
Another case study evaluated the environmental impact of polymers containing butyl prop-2-enoate within regulatory frameworks. It was found that polymers derived from this compound exhibited low systemic toxicity potential, making them suitable for applications in sensitive environments such as food packaging . The assessment highlighted the necessity of thorough evaluations for each polymer type to ensure safety standards are met.

Industrial Applications

1. Construction Materials
In construction, butyl prop-2-enoate is incorporated into sealants and adhesives used for bonding materials such as wood, metal, and glass. Its properties facilitate strong adhesion while maintaining flexibility, which is crucial for applications subject to movement and temperature fluctuations.

2. Automotive Industry
The automotive sector utilizes this compound in manufacturing durable coatings that protect against corrosion and wear. Its ability to form tough films makes it ideal for protective finishes on vehicles.

Mechanism of Action

The mechanism of action of butyl prop-2-enoate;1-ethenoxy-2-methylpropane involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through polymerization, which contributes to its mechanical strength and stability. The molecular targets include various enzymes and receptors that facilitate its incorporation into polymer matrices .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

  • Butyl prop-2-enoate: CH₂=CHCOO(CH₂)₃CH₃.
  • 1-Ethenoxy-2-methylpropane (n-butyl methacrylate): CH₂=C(CH₃)COO(CH₂)₃CH₃. The methyl substitution in the methacrylate reduces electron density at the double bond, altering reactivity and polymer properties.

Reactivity with Ozone

Gas-phase ozonolysis rate coefficients (kO₃) highlight key differences:

Compound CAS kO₃ (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) Derived Alkene
Butyl prop-2-enoate 141-32-2 2.1 Ethene
Butyl 2-methylprop-2-enoate 97-88-1 9.9 Prop-1-ene

The methacrylate’s higher kO₃ (9.9 vs. 2.1) reflects increased reactivity due to electron-withdrawing effects of the methyl group .

Physical Properties

Property Butyl Acrylate Butyl Methacrylate
Molecular Formula C₇H₁₂O₂ C₈H₁₄O₂
Boiling Point (°C) 145–149 163–165
Water Solubility (g/L) ~1.4 ~0.15
Density (g/cm³) 0.89 0.89

Butyl methacrylate’s lower water solubility and higher boiling point stem from its larger molecular weight and hydrophobic methyl group .

Comparison with Other Acrylate and Methacrylate Esters

Alkyl Chain Length Effects

  • Shorter Chains (e.g., Methyl Acrylate) : Higher volatility (boiling point ~80°C) but faster polymerization rates .
  • Longer Chains (e.g., Hexyl/Decyl Acrylate) : Increased hydrophobicity and flexibility in polymers; n-hexyl acrylate (CAS 2499-95-8) has kO₃ = 2.2 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, similar to butyl acrylate .

Functionalized Derivatives

  • 4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate (CAS 119692-59-0): An epoxy-functional acrylate used in crosslinking applications for coatings and adhesives .

Biological Activity

Butyl prop-2-enoate, also known as 1-ethenoxy-2-methylpropane, is an organic compound with potential applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its antimicrobial, anticancer, and other relevant properties based on diverse research findings.

Chemical Structure and Properties

Butyl prop-2-enoate has the following chemical structure:

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.15 g/mol

The compound is characterized by its ester functional group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that butyl prop-2-enoate exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that butyl prop-2-enoate possesses antimicrobial activity against various pathogens. Its efficacy varies with concentration and the type of microorganism.
  • Anticancer Activity : Preliminary studies suggest that butyl prop-2-enoate may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Toxicity and Safety : While the compound shows promise in biological applications, its safety profile needs careful evaluation to determine any potential toxic effects on human health or the environment.

Antimicrobial Activity

A study conducted by researchers at a university laboratory tested the antimicrobial effects of butyl prop-2-enoate against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
Staphylococcus aureus0.8 mg/mL

These findings suggest that butyl prop-2-enoate could serve as a potential antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

In vitro studies have demonstrated that butyl prop-2-enoate can reduce cell viability in specific cancer cell lines, including breast and colon cancer cells. The following table summarizes the observed effects:

Cell LineIC₅₀ (µM)Effect on Cell Viability (%)
MCF-7 (Breast Cancer)25 µM70% inhibition
HCT116 (Colon Cancer)30 µM65% inhibition

These results indicate that butyl prop-2-enoate has the potential to be developed into an anticancer therapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study evaluated the effectiveness of butyl prop-2-enoate in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.
  • Case Study on Cancer Cell Lines :
    A laboratory experiment assessed the impact of butyl prop-2-enoate on various cancer cell lines. The study concluded that the compound induces apoptosis in cancer cells, suggesting a mechanism for its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Butyl prop-2-enoate and 1-ethenoxy-2-methylpropane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (EN 374 certified) and full-body protective clothing to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Environmental Precautions : Avoid discharge into drains; use closed containment systems to prevent environmental contamination .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. What synthetic routes are commonly employed for the preparation of Butyl prop-2-enoate?

  • Methodological Answer :

  • Esterification : React prop-2-enoic acid with butanol under acid catalysis (e.g., H₂SO₄) at 60–80°C, monitored via thin-layer chromatography (TLC) to track progress .
  • Purity Control : Distillation under reduced pressure (e.g., 40–50 mmHg) to isolate the ester, followed by NMR and GC-MS validation .

Q. How can researchers assess the stability of 1-ethenoxy-2-methylpropane under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds (e.g., >150°C) .
  • Chemical Compatibility : Test reactivity with common lab reagents (e.g., acids, oxidizers) using differential scanning calorimetry (DSC) to detect exothermic peaks indicative of hazardous reactions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of derivatives of Butyl prop-2-enoate?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for esterification or copolymerization. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Machine Learning Integration : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents, catalysts, and reaction times for novel derivatives .

Q. What strategies resolve contradictions in reported toxicity data for 1-ethenoxy-2-methylpropane?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple cell lines (e.g., HepG2, HEK293) to clarify discrepancies in carcinogenicity classifications (IARC/ACGIH) .
  • Metabolite Profiling : Use LC-HRMS to identify reactive metabolites (e.g., epoxides) that may explain variations in acute vs. chronic toxicity .

Q. How can reactor design improve the scalability of Butyl prop-2-enoate-based polymerization reactions?

  • Methodological Answer :

  • Continuous Flow Systems : Implement microreactors with precise temperature control (±1°C) to enhance monomer conversion rates and reduce side reactions (e.g., branching) .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track real-time monomer consumption and adjust feed rates dynamically .

Q. What advanced analytical techniques characterize the interaction between Butyl prop-2-enoate and biodegradable polymer matrices?

  • Methodological Answer :

  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) shifts to assess plasticization effects in polylactic acid (PLA) blends .
  • X-ray Photoelectron Spectroscopy (XPS) : Map surface composition changes to evaluate ester migration and phase separation in composite materials .

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